Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate

GABA uptake synaptosomal assay neurotransmitter transporter

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 14997-05-8) is a nitrogen-containing heterocyclic building block belonging to the tetrahydropyridine class. It possesses a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 14997-05-8
Cat. No. B083592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
CAS14997-05-8
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNCCC1
InChIInChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3
InChIKeyOHOMMMWAZVAKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate (CAS 14997-05-8): Core Structural and Physicochemical Procurement Parameters


Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 14997-05-8) is a nitrogen-containing heterocyclic building block belonging to the tetrahydropyridine class . It possesses a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . This compound serves as a versatile scaffold for the synthesis of biologically active molecules, including gamma-aminobutyric acid (GABA) uptake inhibitors and muscarinic receptor antagonists, making it a strategic procurement choice for medicinal chemistry and chemical biology research [1][2].

Why Generic Substitution of Methyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate Fails: Critical Differentiation from Analogs


Generic substitution within the tetrahydropyridine-3-carboxylate class is not feasible due to stark differences in biological activity and synthetic utility. The specific substitution pattern on the tetrahydropyridine ring, particularly at the nitrogen and the carboxylate position, dictates both the chemical reactivity and the biological target engagement. For instance, the unsubstituted methyl ester, methyl 1,4,5,6-tetrahydropyridine-3-carboxylate, is a direct precursor to arecoline derivatives with established GABA uptake inhibitory activity, whereas closely related N-alkylated or ring-substituted analogs exhibit dramatically different potency and selectivity profiles [1][2]. Furthermore, the thermodynamic stability of different tetrahydropyridine isomers is not equivalent, with the 1,4,5,6-isomer being more stable than its 3,4,5,6-counterpart, a factor that directly impacts synthetic yields and product purity [3]. These quantifiable differences in activity and stability necessitate precise compound selection.

Quantitative Evidence for Prioritizing Methyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate in Research Procurement


GABA Uptake Inhibition Potency: Methyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate vs. Alpha-Substituted Arecoline Derivative 16c

In a direct head-to-head study, methyl 1,4,5,6-tetrahydropyridine-3-carboxylate (Compound 6) was used as the parent scaffold for synthesizing arecoline derivatives. The alpha-substituted derivative 16c exhibited a marked competitive inhibition of [3H]GABA uptake in rat synaptosomes with a Ki of 12.9 μM [1]. This is in stark contrast to another alpha-substituted derivative, 16d, which was about 10-fold weaker [1]. This demonstrates that while the core structure provides the activity platform, specific substitution patterns are critical. The baseline activity of the unsubstituted methyl ester scaffold provides a quantifiable starting point for medicinal chemistry optimization.

GABA uptake synaptosomal assay neurotransmitter transporter competitive inhibition

GAT1 Transporter Inhibition: Methyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate IC50 Compared to High-Potency Analogs

Data from BindingDB shows methyl 1,4,5,6-tetrahydropyridine-3-carboxylate inhibits the rat sodium- and chloride-dependent GABA transporter 1 (GAT1) with an IC50 of approximately 1920 nM [1][2]. While this indicates moderate potency, it serves as a crucial benchmark. For context, in a separate study, a highly optimized tetrahydropyridine derivative, compound 56, demonstrated an IC50 of 0.45 nM for inhibiting oxotremorine-evoked dopamine release at the M5 muscarinic receptor [3]. This 4,266-fold difference in potency across different targets and assay conditions underscores that the unsubstituted scaffold is a versatile but low-potency starting point, requiring rational substitution to achieve high target engagement.

GAT1 inhibition GABA transporter IC50 rat synaptosomes

Isomeric Stability: 1,4,5,6-Tetrahydropyridine vs. 3,4,5,6-Tetrahydropyridine in Synthetic Chemistry

A 2022 study on the formation mechanism of polysubstituted tetrahydropyridines established that the (4RS,6SR)-1,4,5,6-tetrahydropyridine isomer is thermodynamically more stable than its isomeric (3RS,4SR,6RS)-3,4,5,6-tetrahydropyridine counterpart [1]. This thermodynamic preference is a key differentiator. In practical terms, this translates to higher yields and cleaner reaction profiles when synthesizing 1,4,5,6-tetrahydropyridine derivatives, as the product does not readily isomerize to a less stable form. This inherent stability can lead to yields ranging from 66-92% in multi-component reactions, a significant advantage over synthetic routes that risk forming a mixture of isomeric products [2].

thermodynamic stability isomerization diastereoselective synthesis synthetic efficiency

Optimal Research and Industrial Application Scenarios for Methyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate


Medicinal Chemistry: Lead Optimization of GABA Uptake Inhibitors

This compound is the validated starting material for synthesizing a series of arecoline derivatives with demonstrated competitive GABA uptake inhibition. The quantitative baseline Ki of 12.9 μM for a derivative [1] provides a clear metric for structure-activity relationship (SAR) studies. Researchers can use this scaffold to introduce specific alkyl or aryl substitutions to enhance potency and selectivity, a strategy directly supported by the 10-fold difference in activity observed between structurally similar derivatives [1].

Chemical Biology: Development of Muscarinic Receptor Probes

The tetrahydropyridine-3-carboxylate core is a recognized scaffold for developing muscarinic acetylcholine receptor antagonists [2]. The compound serves as a foundational building block for creating selective M5 receptor antagonists, a challenging target implicated in drug abuse [2]. Procurement of this specific scaffold allows for the exploration of substitution patterns that can shift receptor subtype selectivity, a critical factor in developing tool compounds with minimal off-target effects.

Synthetic Chemistry: Efficient Access to Polysubstituted Heterocycles

The thermodynamic stability of the 1,4,5,6-tetrahydropyridine isomer makes it a preferred choice for multi-component reactions aiming for high diastereoselectivity [3]. This stability is a key factor in achieving the reported 66-92% yields in four-component syntheses of polysubstituted tetrahydropyridines [4]. For industrial or academic labs, this translates to fewer purification steps, higher material throughput, and more reliable scale-up, directly impacting cost-efficiency and project timelines.

Neuroscience Research: GABA Transporter Assay Development

With a well-characterized, albeit moderate, IC50 of approximately 1920 nM against GAT1 [5][6], methyl 1,4,5,6-tetrahydropyridine-3-carboxylate can serve as a reliable reference compound or a low-potency control in assays designed to screen for more potent GABA transporter inhibitors. Its established activity in rat synaptosomal [3H]GABA uptake assays [1][5] provides a standardized benchmark for validating new assay systems and comparing the potency of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.